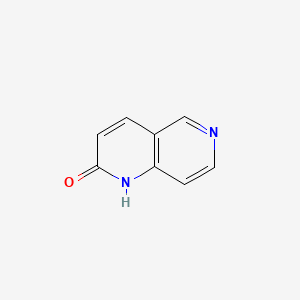

1,6-Naphthyridin-2(1H)-One

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343421 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-29-7 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Naphthyridin 2 1h One and Its Derivatives

Strategies for Ring Construction

The primary approaches for constructing the bicyclic 1,6-naphthyridin-2(1H)-one system involve building one ring onto a pre-existing monocyclic scaffold. mdpi.comresearchgate.netnih.gov

Synthesis from Preformed Pyridine (B92270) Scaffolds

A common strategy for synthesizing 1,6-naphthyridin-2(1H)-ones involves the construction of the pyridone ring onto a pre-existing pyridine molecule. mdpi.comresearchgate.net This approach often utilizes appropriately substituted pyridine precursors that undergo cyclization reactions to form the fused bicyclic system. The specific reagents and reaction conditions can be tailored to introduce various substituents onto the final naphthyridinone core. mdpi.com

Synthesis from Preformed Pyridone Scaffolds

Alternatively, the pyridine ring can be constructed onto a pre-existing pyridone scaffold. mdpi.comresearchgate.net This method starts with a substituted pyridone and employs cyclization strategies to build the second, fused pyridine ring. mdpi.com An example includes the synthesis of this compound from a pyridone precursor, which can also be adapted to create fused tricyclic systems. mdpi.com For instance, a pyridone derivative can be used to synthesize a fused this compound. mdpi.com

Ring-Closing Reaction Approaches

Several classic named reactions are employed for the ring closure step in the synthesis of naphthyridine structures, which can be adapted for 1,6-naphthyridin-2(1H)-ones.

Friedländer Annulation: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.netconnectjournals.comthieme-connect.dethieme-connect.de For the synthesis of 1,6-naphthyridines, a 4-aminopyridine-3-carbaldehyde is a key starting material. thieme-connect.dethieme-connect.de The reaction is typically catalyzed by an acid or a base. connectjournals.com A comprehensive study on the Friedländer synthesis of substituted 1,6-naphthyridines has been conducted, demonstrating its versatility. thieme-connect.dethieme-connect.de For example, treating an ethanolic solution of 4-aminopyridine-3-carbaldehyde with a ketone or aldehyde in the presence of 10% sodium hydroxide (B78521) leads to the formation of substituted 1,6-naphthyridines. thieme-connect.de

Pfitzinger Reaction: The Pfitzinger reaction is a variation of the Friedländer synthesis that uses an isatin (B1672199) (or an aza-isatin derivative for naphthyridines) and a carbonyl compound to produce a quinoline-4-carboxylic acid. nih.govekb.egacs.org This methodology can be extended to synthesize naphthyridine-4-carboxylic acids. nih.govekb.eg For instance, the reaction of an appropriate aza-isatin with a carbonyl compound under basic conditions can yield a 1,6-naphthyridine (B1220473) derivative. ekb.eg A key intermediate for a Pfitzinger-type synthesis of 1,8-naphthyridines, which could be conceptually applied to the 1,6-isomer, is [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester. ekb.eg

Niementowski Reaction: This method is similar to the Friedländer synthesis but utilizes an aminopyridinecarboxylic ester instead of an aminopyridinecarbaldehyde. thieme-connect.desmolecule.com While it is a viable route, it is often less efficient for naphthyridine synthesis compared to the Friedländer reaction, sometimes resulting in lower yields. thieme-connect.de The Niementowski reaction involves the condensation of anthranilic acids with piperidones to form tetrahydrobenzo Current time information in Bangalore, IN.researchgate.netnaphthyridines. smolecule.com

Advanced Synthetic Techniques and Reaction Cascade Development

Modern synthetic chemistry has introduced more sophisticated methods for the construction of complex heterocyclic systems like 1,6-naphthyridin-2(1H)-ones, including multi-step sequences and condensation reactions.

Multi-step Reaction Sequences

The synthesis of specifically functionalized this compound derivatives often necessitates multi-step reaction pathways. evitachem.com These sequences allow for the controlled introduction of various substituents at different positions of the naphthyridine core. For example, the synthesis of 7-Chloro-1,6-naphthyridin-2(1H)-one involves such a multi-step process. Similarly, the synthesis of 5-hydrazino-1,6-naphthyridin-2(1H)-one also relies on multi-step reactions. evitachem.com

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the this compound ring system, often utilizing aminopyridine derivatives as key starting materials.

Condensation with 2-amino-3-cyanopyridines: Derivatives of 2-amino-3-cyanopyridine (B104079) are valuable precursors for building the this compound core. evitachem.comsemanticscholar.orgarkat-usa.orginformahealthcare.commdpi.com These compounds can undergo condensation with various reagents, followed by cyclization, to yield the desired bicyclic structure. evitachem.com The synthesis of 2-amino-3-cyanopyridine derivatives themselves can be achieved through one-pot multi-component reactions, for instance, from an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgmdpi.com

Condensation with 2-amino-4-picoline: 2-Amino-4-picoline is another key starting material for the synthesis of 1,6-naphthyridine derivatives. evitachem.com It can be condensed with other reagents to construct the second ring of the naphthyridine system. For example, a one-pot, three-component reaction of 2-amino-4-picoline, a hexadione, and a benzaldehyde (B42025) derivative can be used to synthesize tetrahydrobenzo[b] Current time information in Bangalore, IN.publish.csiro.aunaphthyridin-6-one derivatives, a strategy that highlights the utility of aminopicolines in building related heterocyclic frameworks. ekb.eg

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Aminopyridine-3-carbaldehyde | Ketone or Aldehyde | Substituted 1,6-naphthyridine | Friedländer Annulation |

| Aza-isatin derivative | Carbonyl compound | 1,6-Naphthyridine-4-carboxylic acid derivative | Pfitzinger Reaction |

| Aminopyridinecarboxylic ester | Carbonyl compound | This compound derivative | Niementowski Reaction |

| 2-Amino-3-cyanopyridine derivative | Hydrazine (B178648) derivative | 5-Hydrazino-1,6-naphthyridin-2(1H)-one | Condensation/Cyclization |

| 2-Amino-4-picoline | Hexadione, Benzaldehyde derivative | Tetrahydrobenzo[b] Current time information in Bangalore, IN.publish.csiro.aunaphthyridin-6-one derivative | Multi-component Condensation |

Cyclization Techniques

The formation of the bicyclic this compound ring system is a critical step in its synthesis, with several cyclization strategies being employed. These methods often start from either a pre-formed pyridine or a pyridone ring. mdpi.com

One common approach involves the construction of the second ring onto a functionalized pyridine precursor. mdpi.com For instance, 1,6-naphthyridin-2(1H)-ones can be formed through the condensation of 4-aminopyridine (B3432731) derivatives with suitable C3-building blocks. An example is the reaction of a 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to yield the corresponding this compound. mdpi.com Similarly, condensing 4-aminonicotinonitrile (B111998) with diethyl malonate using sodium ethoxide in ethanol affords a 4-amino substituted this compound. mdpi.com

Another strategy involves the reaction of enaminones with other reagents. The reaction of various enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, when buffered with acetic acid and ammonium acetate, results in 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives. researchgate.net

Intramolecular cyclization is also a key feature in multi-step, one-pot sequences. A notable example is a cascade reaction that begins with a nucleophilic aromatic substitution (SNAr), which then undergoes an intramolecular cyclization to form the naphthyridinone core before a final cross-coupling step. nih.govacs.orgnih.gov Other specialized cyclization methods include the treatment of N-(chloroacetyl) derivatives of acetylacetoneimide with pyridine to form pyridinium (B92312) salts that can subsequently cyclize. researchgate.net Additionally, the synthesis of related 1,6-naphthyridine derivatives can be achieved through the cyclization of precursors that contain both the necessary naphthyridine and hydrazine functionalities, often facilitated by catalysts or specific solvents. evitachem.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) serves as a powerful tool for both the construction and functionalization of the this compound scaffold. This reaction is particularly useful for introducing a wide range of substituents onto the heterocyclic core.

A highly efficient, one-pot, three-component synthesis of benzo[h] nih.govevitachem.comnaphthyridin-2(1H)-ones (analogs of this compound) prominently features an initial SNAr step. nih.govresearchgate.netscispace.com In this sequence, an aniline (B41778) derivative displaces a chlorine atom on (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate, which is followed by an intramolecular cyclization and a subsequent Suzuki coupling. nih.gov This SNAr-cyclization cascade is a key part of the convergent route that allows for the rapid assembly of a library of analogs. nih.govnih.gov

SNAr reactions are also pivotal for the diversification of pre-formed 1,6-naphthyridine systems. In a strategy for synthesizing highly substituted 1,6-naphthyridines, 1,6-naphthyridine-5,7-diones are converted to bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are highly reactive intermediates where the C5-triflate can be regioselectively displaced by various nitrogen nucleophiles, thiomethoxide, or activated methylene (B1212753) compounds. acs.org This initial SNAr reaction leaves the C7-triflate available for further functionalization via cross-coupling reactions. acs.org This methodology allows for the same amine to be substituted at either the C5 or C7 position simply by altering the order of addition to the ditriflate intermediate. acs.org

The strategic application of SNAr in combination with other reactions, such as palladium-catalyzed cross-couplings, enables the synthesis of highly functionalized 3,7-disubstituted 1,6-naphthyridin-2(1H)-ones in a one-pot approach. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki)

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are indispensable for the synthesis of this compound derivatives. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the naphthyridine core, which is crucial for structure-activity relationship studies. nih.gov

The Suzuki coupling is often the final step in multi-component, one-pot syntheses, providing a convenient method for late-stage diversification. In an efficient synthesis of benzo[h] nih.govevitachem.comnaphthyridin-2(1H)-one analogs, a Pd(PPh₃)₄-catalyzed Suzuki coupling is used to react the bromo-substituted naphthyridinone intermediate with a boronic ester. nih.govscispace.com This one-pot SNAr–intramolecular cyclization–Suzuki coupling sequence facilitates the easy assembly of a library of analogs with diverse substituents. nih.govacs.orgnih.gov

Furthermore, sequential, site-selective Suzuki-Miyaura cross-coupling reactions have been developed for the differential functionalization of the this compound scaffold. mdpi.com Using a 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-one precursor, the more reactive iodo-substituent can be selectively coupled first, followed by a second Suzuki coupling at the chloro-position under different conditions, all within a single pot. mdpi.comnih.gov This strategy provides a rapid and efficient route to highly functionalized 3,7-diaryl-substituted naphthyridones. nih.gov

The versatility of cross-coupling is also demonstrated in the functionalization of 1,6-naphthyridine-5,7-ditriflate intermediates. acs.org After a regioselective SNAr reaction at the C5 position, the remaining C7-triflate smoothly engages in various C-C coupling reactions, including Suzuki, Kumada, and cyanation reactions, to yield a diverse array of drug-like products. acs.org The presence of halogen atoms on the this compound core is a common feature that enables derivatization through such cross-coupling reactions. evitachem.com

Control of Reaction Conditions and Optimization Strategies

The successful synthesis of this compound and its derivatives heavily relies on the careful control and optimization of reaction conditions. Factors such as solvent, catalyst, base, temperature, and reaction time are critical for maximizing yield, purity, and efficiency.

A prime example of meticulous optimization is seen in the one-pot SNAr-intramolecular cyclization-Suzuki coupling reaction for benzo[h] nih.govevitachem.comnaphthyridin-2(1H)-ones. nih.gov Researchers systematically screened various parameters to identify the optimal conditions. nih.govscispace.com

Table 1: Optimization of a One-Pot Reaction for a Benzo[h] nih.govevitachem.comnaphthyridin-2(1H)-one Analog nih.gov Based on the synthesis of a specific Torin analog.

| Entry | Solvent (SNAr/Cyclization) | Catalyst (SNAr) | Base (Suzuki) | Solvent (Suzuki) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | None | NaHCO₃ | DMF | Trace |

| 2 | DMF | None | NaHCO₃ | DMF/H₂O (1:1) | 15 |

| 3 | DMF | None | NaHCO₃ | i-PrOH/H₂O (1:1) | 23 |

| 4 | DMF | None | NaHCO₃ | DMF/i-PrOH/H₂O (2:1:1) | 35 |

| 5 | DMF | HCl (0.2 eq) | NaHCO₃ | DMF/i-PrOH/H₂O (2:1:1) | 72 |

| 6 | DMF | None | K₃PO₄ (3.0 eq) | DMF/i-PrOH/H₂O (2:1:1) | 75 |

| 7 | DMF | HCl (0.2 eq) | K₃PO₄ (3.0 eq) | DMF/i-PrOH/H₂O (2:1:1) | 85 |

| 8 | DMF | HCl (0.2 eq) | K₃PO₄ (2.0 eq) | DMF/i-PrOH/H₂O (2:1:1) | 89 |

| 9 | DMF | HCl (0.2 eq) | K₃PO₄ (4.0 eq) | DMF/i-PrOH/H₂O (2:1:1) | 81 |

The study found that a catalytic amount of HCl was crucial for the initial SNAr step (entry 5 vs. 4). nih.gov Switching the base from NaHCO₃ to K₃PO₄ significantly improved the yield of the subsequent Suzuki coupling (entry 7 vs. 5). nih.gov The optimal solvent system for the Suzuki step was a 2:1:1 mixture of DMF, i-PrOH, and H₂O, and two equivalents of K₃PO₄ were sufficient for the reaction (entry 8). nih.gov Microwave irradiation was also employed to accelerate the reactions, reducing the time for the SNAr step to 15 minutes and the Suzuki coupling to 10 minutes. nih.govscispace.com

In a different synthetic approach for 1,6-naphthyridine-2,5-dione derivatives, optimization involved screening catalysts, solvents, and the effect of temperature and ultrasound irradiation. sorbonne-universite.fr

Table 2: Optimization for the Synthesis of a 1,6-Naphthyridine-2,5-dione Derivative sorbonne-universite.fr Based on a three-component reaction of an aminopyridinone, an aldehyde, and Meldrum's acid.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Method | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | H₂O | 80 | Heating | 0 |

| 2 | H₂SO₄ (10) | H₂O | 80 | Heating | 30 |

| 3 | L-proline (10) | H₂O | 80 | Heating | 45 |

| 4 | Piperidine (10) | H₂O | 80 | Heating | 51 |

| 5 | Acetic Acid (10) | H₂O | 80 | Heating | 73 |

| 6 | Acetic Acid (10) | EtOH | 80 | Heating | 65 |

| 7 | Acetic Acid (10) | Toluene | 80 | Heating | 23 |

| 8 | Acetic Acid (10) | H₂O | rt | Heating | 13 |

| 9 | Acetic Acid (10) | H₂O | 100 | Heating | 75 |

| 10 | Acetic Acid (10) | H₂O | 80 | Ultrasound | 86 |

This optimization revealed that acetic acid was the most effective catalyst in water. sorbonne-universite.fr While increasing the temperature from room temperature to 80 °C improved the yield, the most significant enhancement came from using ultrasound irradiation, which boosted the yield from 73% to 86% under the otherwise optimal conditions. sorbonne-universite.fr These examples underscore the importance of systematic optimization to develop efficient, high-yielding, and often more environmentally benign synthetic protocols.

Medicinal Chemistry and Pharmacological Applications of 1,6 Naphthyridin 2 1h One Derivatives

Anticancer and Antitumor Potency

Derivatives of 1,6-naphthyridin-2(1H)-one have emerged as a promising class of compounds for oncology, with research demonstrating their ability to interfere with key pathways involved in cancer progression. mdpi.com The antitumor properties of these molecules are often linked to their ability to inhibit critical enzymes and disrupt cellular processes essential for tumor growth and survival. nih.gov

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.

FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) has been identified as a key target in hepatocellular carcinoma (HCC) and colorectal cancer. acs.orgnih.govnih.gov Researchers have designed and synthesized novel series of this compound derivatives as potent and highly selective FGFR4 inhibitors. acs.orgnih.gov One representative compound, A34, demonstrated significant FGFR4 inhibitory capability and selectivity. acs.orgnih.govresearchgate.net It also showed activity against the FGFR4 V550L gatekeeper mutant, suggesting its potential to overcome certain forms of resistance. acs.orgnih.gov Another compound, 19g, also showed excellent potency in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is another critical kinase in cancer pathways. A benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-one derivative, Torin2, has been identified as a potent and selective mTOR inhibitor with an EC50 of 250 pM for inhibiting mTOR in cells. It maintains an 800-fold cellular selectivity against PI3K and most other protein kinases.

c-Met Inhibition: By incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine (B1220473) framework, researchers developed a new class of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one core. The most effective of these, compound 2t, displayed a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited the proliferation of BaF3-TPR-Met cells.

| Compound | Target Kinase | Potency | Reference |

|---|---|---|---|

| A34 | FGFR4 | High inhibitory capability and selectivity | acs.orgnih.govresearchgate.net |

| 19g | FGFR4 | Excellent potency | nih.gov |

| Torin2 | mTOR | EC50 = 250 pM | |

| 2t | c-Met | IC50 = 2.6 μM |

By targeting key proteins, this compound derivatives effectively disrupt pathways that control cell proliferation and survival.

As potent FGFR4 inhibitors, compounds such as A34 and 19g exhibit excellent anti-proliferative activities against cancer cell lines that depend on this signaling pathway. acs.orgnih.gov A34 was shown to be effective against FGFR4-dependent hepatocellular carcinoma (HCC) cell lines, while 19g displayed a substantial cytotoxic effect against multiple colorectal cancer cell lines. acs.orgnih.gov

Another important target is the Heat shock protein 90 (Hsp90), an ATP-dependent chaperone that is overexpressed in many cancers and is critical for the stability of numerous client proteins involved in cell survival. nih.gov A series of novobiocin (B609625) analogs based on the this compound scaffold were designed and evaluated against breast cancer cell lines. nih.gov These compounds showed anti-proliferative properties, and further analysis confirmed their ability to induce the degradation of Hsp90 client proteins. nih.gov

| Compound Class | Target | Affected Cancer Cell Lines | Reference |

|---|---|---|---|

| FGFR4 Inhibitor (e.g., A34) | FGFR4 | Hepatocellular Carcinoma (HCC) | acs.orgnih.gov |

| FGFR4 Inhibitor (e.g., 19g) | FGFR4 | Colorectal Cancer | nih.gov |

| Novobiocin Analogs | Hsp90 | Breast Cancer | nih.gov |

In addition to halting proliferation, certain this compound derivatives can actively induce programmed cell death, or apoptosis. Studies on the most promising candidates from a series of Hsp90-inhibiting 1,6-naphthyridin-2(1H)-ones included evaluations of cell cycle progression and apoptosis, confirming this mechanism of action. nih.gov By promoting the degradation of essential survival proteins, these compounds can trigger the cell's self-destruction sequence, a key goal of many cancer therapies. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of kinases involved in angiogenic signaling is a validated anticancer strategy. adooq.com Several receptor tyrosine kinases, including fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), are central to this process. adooq.com The demonstrated ability of this compound derivatives to potently inhibit FGFR4 suggests a mechanism for antiangiogenic activity. acs.orgnih.gov By blocking FGFR signaling, these compounds can interfere with the pathways that stimulate the growth of blood vessels needed to supply tumors with nutrients and oxygen. adooq.com

Antimicrobial and Anti-infectious Activities

The naphthyridine core is historically significant in the field of antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being an early quinolone antibiotic. nih.gov While much of the research has focused on the 1,8-isomer, derivatives of this compound have also been investigated for their antimicrobial properties. scilit.com

Research into the antibacterial potential of the this compound scaffold has yielded promising results. In one study, a series of novel benzo[h] nih.govmdpi.comnaphthyridine derivatives were synthesized and screened for their antimicrobial activity against several bacterial species. The results showed that specific substitution patterns on the quinoline (B57606) and naphthyridine rings led to activity against both Gram-positive and Gram-negative bacteria.

For example, certain 4-amino substituted quinoline and benzo[h] nih.govmdpi.comnaphthyridine compounds were found to be active against Staphylococcus aureus and Escherichia coli. Other derivatives in the same series showed efficacy against Bacillus subtilis.

| Compound Class | Bacterial Species | Activity Level |

|---|---|---|

| Benzo[h] nih.govmdpi.comnaphthyridine derivatives (e.g., 4c, 4d, 7a) | Staphylococcus aureus (Gram-positive) | Active |

| Benzo[h] nih.govmdpi.comnaphthyridine derivatives (e.g., 4e, 4f, 6a) | Escherichia coli (Gram-negative) | Active |

| Benzo[h] nih.govmdpi.comnaphthyridine derivatives (e.g., 4b, 4c, 4d, 4e, 6b, 7b) | Bacillus subtilis (Gram-positive) | Active |

Antifungal Efficacy

While the broader class of naphthyridine derivatives has been investigated for antimicrobial properties, including antifungal activity, research specifically focused on the this compound scaffold is not extensively represented in scientific literature. nih.gov For instance, studies have shown that derivatives of the 1,8-naphthyridin-4(1H)-one and 1,8-naphthyridin-2-one isomers possess fungicidal activity against various strains, including Aspergillus niger. nih.gov However, specific data detailing the antifungal efficacy of this compound derivatives is limited, suggesting it is not a primary area of investigation for this particular scaffold.

Antiparasitic and Antimalarial Activities

Investigations into the antiparasitic and antimalarial potential of naphthyridine compounds have primarily focused on isomers other than the this compound structure. For example, certain 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were found to selectively inhibit malaria protein farnesyltransferase with activities in the low nanomolar range. nih.gov Additionally, other research has explored fused 1,5- and 1,8-naphthyridines for their antileishmanial effects against Leishmania infantum. mdpi.com These findings highlight the potential of the general naphthyridine framework in antiparasitic drug discovery, although specific development of this compound derivatives for these indications is not prominently documented. mdpi.com

Modulation of Immune Response and Anti-inflammatory Effects

The potential for this compound derivatives to modulate immune and inflammatory responses is an emerging area of interest, though less developed than their cardiovascular applications. Database indexing of these compounds with a C3-C4 single bond includes the term "antiarthritics," suggesting some research into their use for inflammatory conditions like arthritis. researchgate.net While direct studies on this compound are not abundant, research on the related 1,8-naphthyridin-2-one isomer has shown potential immunomodulatory effects. nih.gov These related compounds were found to act as selective cannabinoid receptor 2 (CB2) agonists, leading to the downregulation of TNF-α production and the inhibition of lymphocyte activation markers in cells derived from multiple sclerosis patients. nih.gov Specifically, a 1,8-naphthyridin-2-one derivative was shown to reduce levels of Cox-2 in patient-derived lymphocytes. nih.gov

Neurological and Psychotropic Modulations

The 1,6-naphthyridine scaffold has been explored for applications targeting the central nervous system. Fused derivatives, specifically benzo[b] mdpi.comrndsystems.comnaphthyridines, have been synthesized and investigated as potential scaffolds for monoamine oxidase (MAO) inhibitors, which are relevant for the treatment of neurological disorders such as Parkinson's and Alzheimer's diseases. mdpi.com

Furthermore, direct interaction with neurological receptors has been demonstrated. A crystal structure deposited in the Protein Data Bank (PDB entry 5VDH) shows the this compound derivative AM-3607 bound to the human glycine (B1666218) receptor alpha-3. mdpi.com This receptor is a known target for conditions involving neuronal hyperexcitability, indicating a potential role for this class of compounds in modulating neurological pathways.

Cardiovascular System Applications

The most significant and well-documented therapeutic application of this compound derivatives, particularly those with a saturated C3-C4 bond, is in the management of cardiovascular diseases. nih.govmdpi.comresearchgate.net These compounds are frequently classified as cardiovascular agents, with a strong focus on their utility as antihypertensives. nih.govresearchgate.net

Derivatives of the this compound core are recognized for their potential as antihypertensive agents. nih.govresearchgate.net The compound ZD 7155, a potent derivative from this class, has demonstrated significant antihypertensive effects in preclinical models. medchemexpress.comtargetmol.com In studies using conscious spontaneously hypertensive rats (SHRs), intravenous administration of ZD 7155 resulted in a notable reduction in blood pressure. medchemexpress.comtargetmol.com Its efficacy in lowering blood pressure highlights the therapeutic potential of this chemical scaffold for hypertension treatment. medchemexpress.com

A primary mechanism for the antihypertensive action of these compounds is the antagonism of the angiotensin II type 1 (AT1) receptor. nih.govresearchgate.net The renin-angiotensin system is a critical regulator of blood pressure, and blocking the AT1 receptor is a validated strategy for treating hypertension. The this compound scaffold has proven to be an effective framework for designing potent and selective AT1 receptor antagonists. nih.gov

A prominent example is the compound ZD 7155, which is a selective and competitive antagonist of the AT1 receptor. rndsystems.com It has shown high binding affinity, displacing radiolabeled angiotensin II from guinea pig adrenal gland membranes with a low nanomolar IC50 value. rndsystems.comtargetmol.com Research indicates that ZD 7155 is approximately ten times more potent than losartan (B1675146) in suppressing the angiotensin II-induced pressor response in rats. medchemexpress.com The interaction of this class of compounds with the target has been structurally characterized, with a Protein Data Bank entry (4YAY) showing a this compound derivative complexed with the human angiotensin II receptor. mdpi.com

| Compound | Target | Activity | Finding |

| ZD 7155 | Angiotensin II Type 1 (AT1) Receptor | IC50 = 3.8 nM | Potent and selective competitive antagonist; displaces [125I]-angiotensin II binding in guinea pig adrenal gland membranes. rndsystems.comtargetmol.commedkoo.com |

| ZD 7155 | Angiotensin II-induced pressor response | ~10x more potent than losartan | Effectively suppresses the pressor response to angiotensin II infusion in conscious rats. medchemexpress.com |

| ZD 7155 | Blood Pressure | Significant antihypertensive effect | Reduces blood pressure in spontaneously hypertensive rat (SHR) models following intravenous administration. medchemexpress.comtargetmol.com |

Role as a Privileged Scaffold in Drug Design and Development

The concept of a "privileged scaffold," introduced in the late 1980s, describes a molecular framework that is capable of binding to multiple, distinct biological targets through strategic modification. nih.gov These scaffolds are frequently found in the structures of numerous drugs and biologically active compounds, making them highly valuable starting points in drug discovery. nih.govmdpi.com The this compound core is recognized as such a privileged structure, serving as a foundational template for the development of a wide array of therapeutic agents. nih.govresearchgate.net Its utility stems from a combination of favorable structural and chemical properties.

The rigid, bicyclic nature of the this compound ring system provides a stable and predictable three-dimensional arrangement for appended functional groups. This allows medicinal chemists to systematically orient substituents to achieve specific interactions with the active sites of biological targets like proteins and enzymes. Furthermore, the scaffold contains multiple sites for chemical modification—specifically at the N1, C3, C4, C5, C7, and C8 positions—enabling the creation of large and diverse libraries of compounds. nih.govurl.edu This chemical tractability allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The presence of nitrogen atoms and a carbonyl group also offers opportunities for crucial hydrogen bonding interactions with biological receptors, a common feature in successful drug-target binding. nih.gov The extensive exploration of this scaffold is evidenced by the existence of over 17,000 related compounds reported in scientific literature and patents. researchgate.neturl.edu

The versatility of the this compound scaffold is demonstrated by its application in developing inhibitors for various protein targets implicated in cancer. Detailed research has led to the discovery of potent and selective agents for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Heat shock protein 90 (Hsp90).

FGFR4 Inhibition:

Aberrant signaling of FGFR4 is a known driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer. nih.govnih.gov The this compound core has been successfully employed to design highly selective FGFR4 inhibitors. Through detailed structural optimization, researchers have developed compounds that exhibit potent anti-proliferative activities in cancer cell lines that are dependent on FGFR4 signaling. nih.govacs.org For instance, compound A34 emerged as a representative from a series of derivatives, showing excellent FGFR4 inhibitory capability and selectivity. nih.govresearchgate.net It demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model. nih.gov Similarly, compound 19g was identified as a potent and selective FGFR4 inhibitor with substantial cytotoxic effects against colorectal cancer cell lines and induced significant tumor inhibition in a HCT116 xenograft mouse model. nih.gov

Table 1: this compound Derivatives as FGFR4 Inhibitors

| Compound | Target | Therapeutic Area | Key Research Findings |

|---|---|---|---|

| A34 | FGFR4 | Hepatocellular Carcinoma | Exhibits potent and selective FGFR4 inhibition; shows excellent anti-proliferative activity against FGFR4-dependent HCC cells; demonstrates remarkable antitumor efficacy in a Hep-3B xenograft model. nih.govacs.org |

| 19g | FGFR4 | Colorectal Cancer | Demonstrates excellent kinase selectivity and potent inhibition of FGFR4; shows substantial cytotoxic effect against colorectal cancer cell lines; induces significant tumor inhibition in a HCT116 xenograft model. nih.gov |

Hsp90 Inhibition:

Hsp90 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a critical role in stabilizing a number of oncoproteins. This makes it an attractive target for cancer therapy. nih.gov The this compound scaffold has been utilized as a structural mimic of the aminocoumarin antibiotic novobiocin, which is a known inhibitor of the C-terminal domain of Hsp90. Researchers designed and synthesized a series of novobiocin analogs based on the this compound framework. These compounds were evaluated for their anticancer activity against breast cancer cell lines, with subsequent studies confirming their ability to induce the degradation of Hsp90 client proteins. nih.gov

Table 2: this compound Derivatives as Hsp90 Inhibitors

| Compound Series | Target | Therapeutic Area | Key Research Findings |

|---|

The successful application of the this compound framework in developing potent and selective inhibitors for diverse targets like FGFR4 and Hsp90 underscores its status as a true privileged scaffold in medicinal chemistry. Its favorable structural and chemical properties allow it to serve as a robust foundation for creating novel drug candidates for a range of diseases.

Table 3: Mentioned Compound Names | Compound Name | | | :--- | | this compound | | A34 | | 19g | | Novobiocin |

Structure Activity Relationship Sar Studies of 1,6 Naphthyridin 2 1h One Derivatives

Positional Substitution Effects on Biological Activity

The biological activity of 1,6-naphthyridin-2(1H)-one derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic ring system. A comprehensive analysis of the substitution patterns at each position reveals key insights into the structural requirements for desired biological effects. nih.govnih.gov

Influence of Substituents at N1, C3, C4, C5, C7, and C8

Systematic modifications at different positions of the this compound core have demonstrated that even minor chemical changes can lead to significant variations in biological activity.

N1 Position: Substitution at the N1 position is a critical determinant of activity. For instance, in a series of cAMP PDE III inhibitors, N-methylation at the N1 position resulted in a dramatic loss of enzyme activity. nih.gov However, for other biological targets, this position is frequently substituted. In derivatives with a double bond between C3 and C4, the N1 position is usually substituted, with methyl and phenyl groups being common choices. nih.gov This suggests that the optimal substituent at N1 is highly dependent on the specific biological target. For example, in a series of c-Met kinase inhibitors based on a related tricyclic core, an N-alkyl substituent bearing a terminal free amino group was found to be essential for potent inhibition. rsc.org

C5 Position: The C5 position has been identified as a key site for modification to enhance biological activity. In the context of cAMP PDE III inhibitors, the absence of the C5-methyl group or its shift to other positions led to reduced activity. nih.gov Conversely, the introduction of a wide variety of substituents at C5 resulted in an improvement in enzyme activity, with several C5-substituted analogs being more potent than the reference compound milrinone. nih.gov For PI3K/mTOR dual inhibitors, a methyl group at the C5 position was a common feature in a series of potent compounds. nih.gov

C7 Position: The C7 position is another critical point for introducing diversity and modulating biological activity. For PI3K/mTOR dual inhibitors, an amino group at the C7 position was found to be a key structural feature. nih.gov In a series of FGFR4 inhibitors, modifications at this position were part of the broader optimization of the molecule's inhibitory potential. nih.gov

C8 Position: Substitution at the C8 position is less common compared to other positions. For derivatives with a C3-C4 double bond, the majority of structures remain unsubstituted at C8. mdpi.com However, the introduction of carbon-based substituents at this position is more prevalent in this series compared to those with a C3-C4 single bond. mdpi.com

The following table summarizes the general influence of substituents at various positions on the biological activity of this compound derivatives.

| Position | General Influence of Substitution | Key Findings |

| N1 | Highly dependent on the biological target. Can be crucial for activity or detrimental. | N-methylation abolished cAMP PDE III inhibitory activity. nih.gov Often substituted (e.g., with methyl, phenyl) in derivatives with a C3-C4 double bond. nih.gov |

| C3 | Generally, substitution is not well-tolerated for certain activities. | Substitution at C3 diminished cAMP PDE III inhibitory activity. nih.gov |

| C4 | Often considered in conjunction with C3. | The substitution pattern at C3 and C4 is richer in derivatives with a single bond between these positions. nih.gov |

| C5 | A critical position for enhancing potency. | A wide variety of substituents at C5 improved cAMP PDE III inhibitory activity. nih.gov A methyl group at C5 is present in potent PI3K/mTOR inhibitors. nih.gov |

| C7 | A key position for introducing functional groups to interact with biological targets. | A C7-amino group is a feature of potent PI3K/mTOR inhibitors. nih.gov |

| C8 | Less frequently substituted, but can influence activity. | A majority of derivatives with a C3-C4 double bond are unsubstituted at C8. mdpi.com |

Impact of C3-C4 Bond Saturation

The degree of saturation between the C3 and C4 positions is a fundamental structural feature that significantly influences the biological applications of this compound derivatives. nih.govnih.gov Analysis of large chemical databases reveals a clear correlation between the presence of a single or double bond at this position and the primary therapeutic area for which these compounds are investigated. nih.govmdpi.com

Derivatives containing a C3-C4 double bond are predominantly associated with antitumor activity . nih.govmdpi.com A notable example is Ripretinib (Qinlock), a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors, which features this unsaturated bond. mdpi.com

Pharmacophore Identification and Optimization

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, SAR studies have provided insights into key pharmacophoric features.

In the development of c-Met kinase inhibitors, a comprehensive SAR study of 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-ones, a tricyclic analog of the this compound core, identified several crucial pharmacophoric elements. These included an N1-alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N3 position, and the rigid tricyclic core itself. rsc.org Further optimization by introducing a 4'-carboxamide phenoxy group at the C5 position significantly enhanced the inhibitory potency. rsc.org This suggests a pharmacophore model where specific hydrogen bond donors and acceptors, along with defined hydrophobic regions, are critical for binding to the kinase.

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Pyrido[2,3-d]pyrimidin-7(8H)-ones, 1,8-Naphthyridin-2(1H)-ones)

Pyrido[2,3-d]pyrimidin-7(8H)-ones are also considered privileged structures in medicinal chemistry and have been explored for various therapeutic targets, including kinase inhibition. researchgate.net The development of potent Abl kinase inhibitors from this scaffold has revealed that substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety attached to the core can lead to improved potency and selectivity. nih.gov This highlights the importance of exploring substituent effects on appended aromatic rings in these related systems.

A comparative study of 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones, and pyrido[2,3-d]pyrimidinones as c-Src inhibitors has been conducted. researchgate.net Such analyses help to elucidate the subtle electronic and steric effects that arise from altering the arrangement of nitrogen atoms within the bicyclic core, which in turn affects the molecule's ability to interact with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models can be instrumental in predicting the activity of novel derivatives and guiding further synthetic efforts.

3D-QSAR Approaches (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA and CoMSIA, are powerful tools that relate the biological activity of molecules to their 3D properties, including steric, electrostatic, and hydrophobic fields.

A 3D-QSAR study was performed on a series of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues as mTOR inhibitors. This study yielded statistically significant CoMFA and CoMSIA models with good predictive capabilities. The contour maps generated from these models provided a visual representation of the regions around the molecules where modifications would likely lead to changes in biological activity. The results indicated that electrostatic, hydrophobic, and hydrogen bond donor fields had crucial effects on the inhibitory activity of these derivatives. Such findings are invaluable for the rational design of new, more potent inhibitors.

Correlation of Electronic, Hydrophobic, and Hydrogen Bond Fields with Activity

Quantitative Structure-Activity Relationship (QSAR) studies, particularly three-dimensional QSAR (3D-QSAR), have been instrumental in elucidating the correlation between the physicochemical properties of this compound derivatives and their biological activities. These studies utilize computational models to correlate the chemical structures of compounds with their observed biological effects. Among the most powerful 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the steric, electrostatic, hydrophobic, and hydrogen bond fields of molecules to predict their activity.

A significant 3D-QSAR and molecular docking study was conducted on a series of benzo[h] ijpsonline.comscribd.comnaphthyridin-2(1H)-one analogues as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial protein kinase in cancer therapy. ijpsonline.com This research provides valuable insights into how electronic, hydrophobic, and hydrogen bond interactions influence the inhibitory activity of these this compound derivatives.

The study developed robust and predictive CoMFA and CoMSIA models. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.607 and a non-cross-validated correlation coefficient (r²) of 0.909. The CoMSIA model, which evaluates additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, showed even stronger predictive capability with a q² of 0.703 and an r² of 0.935. ijpsonline.com These statistical values indicate a strong correlation between the calculated molecular fields and the observed biological activity of the compounds.

The analysis of the 3D-QSAR contour maps, which visually represent the regions where certain physicochemical properties are favorable or unfavorable for activity, revealed critical insights into the structure-activity relationship of these derivatives.

Electronic Field Correlations:

The electrostatic contour maps from both CoMFA and CoMSIA models highlighted the importance of the electronic properties of the substituents for biological activity. Specifically, the models indicated that electropositive (electron-donating) groups are favored at certain positions, while electronegative (electron-withdrawing) groups are preferred at others. For instance, the presence of an electron-donating group at one end of the molecule and an electron-withdrawing group at another could enhance the binding affinity to the target protein. This suggests that modulating the electronic distribution across the this compound scaffold is a key strategy for optimizing inhibitory potency.

Hydrophobic Field Correlations:

Hydrogen Bond Field Correlations:

The hydrogen bond donor and acceptor contour maps from the CoMSIA model provided detailed information on the significance of hydrogen bonding. The maps identified specific locations where hydrogen bond donors and acceptors on the this compound derivatives could form favorable interactions with amino acid residues in the active site of the target. These findings underscore the critical role of hydrogen bonds in the molecular recognition and binding process, guiding the design of new derivatives with improved activity.

The following table presents a selection of the benzo[h] ijpsonline.comscribd.comnaphthyridin-2(1H)-one analogues and their corresponding mTOR inhibitory activities that were used to generate the 3D-QSAR models.

| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | pIC50 |

| 1 | H | H | H | H | H | H | 6.04 |

| 2 | F | H | H | H | H | H | 6.33 |

| 3 | Cl | H | H | H | H | H | 6.41 |

| 4 | Br | H | H | H | H | H | 6.46 |

| 5 | CH3 | H | H | H | H | H | 6.24 |

| 6 | H | F | H | H | H | H | 6.17 |

| 7 | H | Cl | H | H | H | H | 6.22 |

| 8 | H | Br | H | H | H | H | 6.26 |

| 9 | H | CH3 | H | H | H | H | 6.11 |

| 10 | H | H | F | H | H | H | 6.09 |

| 11 | H | H | Cl | H | H | H | 6.15 |

| 12 | H | H | Br | H | H | H | 6.19 |

| 13 | H | H | CH3 | H | H | H | 6.06 |

| 14 | H | H | H | F | H | H | 6.07 |

| 15 | H | H | H | Cl | H | H | 6.12 |

| 16 | H | H | H | Br | H | H | 6.16 |

| 17 | H | H | H | CH3 | H | H | 6.04 |

| 18 | H | H | H | H | F | H | 6.05 |

| 19 | H | H | H | H | Cl | H | 6.1 |

| 20 | H | H | H | H | Br | H | 6.14 |

| 21 | H | H | H | H | CH3 | H | 6.02 |

| 22 | H | H | H | H | H | F | 6.03 |

| 23 | H | H | H | H | H | Cl | 6.08 |

| 24 | H | H | H | H | H | Br | 6.12 |

| 25 | H | H | H | H | H | CH3 | 6 |

| 26 | F | F | H | H | H | H | 6.42 |

| 27 | Cl | Cl | H | H | H | H | 6.53 |

| 28 | Br | Br | H | H | H | H | 6.59 |

| 29 | CH3 | CH3 | H | H | H | H | 6.31 |

| 30 | F | H | F | H | H | H | 6.39 |

| 31 | Cl | H | Cl | H | H | H | 6.49 |

| 32 | Br | H | Br | H | H | H | 6.55 |

| 33 | CH3 | H | CH3 | H | H | H | 6.28 |

| 34 | F | H | H | F | H | H | 6.38 |

| 35 | Cl | H | H | Cl | H | H | 6.48 |

| 36 | Br | H | H | Br | H | H | 6.54 |

| 37 | CH3 | H | H | CH3 | H | H | 6.27 |

| 38 | F | H | H | H | F | H | 6.37 |

| 39 | Cl | H | H | H | Cl | H | 6.47 |

| 40 | Br | H | H | H | Br | H | 6.53 |

| 41 | CH3 | H | H | H | CH3 | H | 6.26 |

| 42 | F | H | H | H | H | F | 6.36 |

| 43 | Cl | H | H | H | H | Cl | 6.46 |

| 44 | Br | H | H | H | H | Br | 6.52 |

| 45 | CH3 | H | H | H | H | CH3 | 6.25 |

| 46 | OCH3 | H | H | H | H | H | 6.18 |

| 47 | OCH3 | OCH3 | H | H | H | H | 6.29 |

| 48 | H | OCH3 | H | H | H | H | 6.13 |

| 49 | H | H | OCH3 | H | H | H | 6.08 |

*Data sourced from a study on benzo[h] ijpsonline.comscribd.comnaphthyridin-2(1H)-one analogues as mTOR inhibitors. ijpsonline.com The specific substituents for R1-R6 on the benzo[h] ijpsonline.comscribd.comnaphthyridin-2(1H)-one core are varied across the full dataset in the original publication. This table is a representative sample.

Computational and Theoretical Investigations of 1,6 Naphthyridin 2 1h One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic structure and properties of 1,6-naphthyridin-2(1H)-one derivatives. These methods allow for a detailed understanding of molecular geometries, charge distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic properties of this compound analogs. Various functionals are employed to approximate the exchange-correlation energy, providing a balance between computational cost and accuracy.

Commonly utilized functionals in the study of related heterocyclic systems include B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory. For instance, in studies of benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogues, DFT has been employed as part of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies to develop predictive models for their activity as mTOR inhibitors. ijpsonline.comijpsonline.com

While specific studies on this compound employing CAM-B3LYP (Coulomb-attenuating method-B3LYP) and the M06 suite of functionals are not extensively detailed in the available literature, these functionals are well-regarded for their performance in various chemical applications. CAM-B3LYP is a long-range corrected functional, making it particularly suitable for describing charge-transfer excitations. The M06 functionals are known for their broad applicability, including non-covalent interactions, which are crucial in biological systems.

The selection of the basis set is also a critical aspect of DFT calculations, with Pople-style basis sets like 6-31G* or 6-311++G(d,p) often being used to provide a good description of the electronic structure of organic molecules.

| Functional | Description | Typical Application in Heterocyclic Chemistry |

|---|---|---|

| B3LYP | Hybrid GGA functional combining Hartree-Fock exchange with DFT exchange and correlation. | Geometry optimization, electronic structure analysis, and as a component of QSAR studies. |

| CAM-B3LYP | Long-range corrected hybrid functional. | Calculation of excitation energies and properties of charge-transfer systems. |

| M06 | Meta-hybrid GGA functional. | Broad applicability, including thermochemistry, kinetics, and non-covalent interactions. |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is valuable for understanding the photophysical properties of this compound derivatives and their potential applications in areas like fluorescent probes. For example, TD-DFT calculations have been successfully used to investigate the electronic and phosphorescent properties of various heterocyclic compounds.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide valuable benchmark data for molecular geometries and energies. Although specific ab initio studies focused solely on this compound are not prevalent in the searched literature, these methods are foundational in computational chemistry and are often used in conjunction with DFT to validate results for related molecular systems.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions between small molecules, such as this compound derivatives, and their biological targets. These simulations provide a dynamic and detailed view of the binding process at the atomic level.

Ligand-Protein Interaction Prediction

Molecular docking is widely used to predict the preferred binding orientation of a ligand to a protein target. This technique involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field. For this compound derivatives, docking studies have been crucial in identifying key interactions with various protein targets. These studies help in understanding the structure-activity relationships (SAR) and in the rational design of more potent inhibitors.

Following docking, molecular dynamics simulations can be employed to refine the binding pose and to assess the stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the analysis of the dynamic behavior of the complex, including conformational changes and the stability of key interactions.

Binding Mode Analysis with Biological Receptors

The this compound scaffold has been investigated as a core structure for inhibitors of several important biological targets, particularly protein kinases and topoisomerases.

Kinases:

Molecular docking and dynamics simulations have been extensively applied to understand the binding of this compound derivatives to the ATP-binding site of various kinases. For example, derivatives of benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one have been studied as inhibitors of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. ijpsonline.comijpsonline.com Docking studies have revealed the crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity.

Similarly, this compound derivatives have been designed and evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govresearchgate.netacs.org Molecular modeling in these studies has helped to elucidate the binding mode within the FGFR4 active site. Furthermore, analogs of Torin2, which contains a benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one core, have been investigated as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase, another important target in cancer therapy. mdpi.comnih.gov Molecular dynamics simulations have been used to assess the stability of the ATR kinase model for subsequent docking studies. mdpi.com

| Compound Derivative | Biological Target | Key Interactions Observed in Docking/MD |

|---|---|---|

| Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogues | mTOR Kinase | Hydrogen bonding and hydrophobic interactions within the ATP-binding site. ijpsonline.comijpsonline.com |

| This compound derivatives | FGFR4 Kinase | Binding within the active site, crucial for potent and selective inhibition. nih.govresearchgate.netacs.org |

| Torin2 Analogs | ATR Kinase | Binding within the ATP-binding site, with MD simulations used to refine the protein structure. mdpi.comnih.gov |

Topoisomerase II:

While the primary focus of computational studies on this compound derivatives has been on kinases, the broader naphthyridine scaffold has been investigated as a potential inhibitor of topoisomerases. For instance, dibenzo[c,h] ijpsonline.comnih.govnaphthyridines have been evaluated as topoisomerase I inhibitors. nih.gov Although direct molecular docking studies of this compound derivatives with topoisomerase II were not explicitly detailed in the provided search results, the structural similarities to other topoisomerase inhibitors suggest that this is a plausible area of investigation. Computational modeling would be essential to predict the binding mode and to guide the design of derivatives with specific activity against this enzyme.

Analysis of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule governs its chemical behavior. Computational analyses provide quantitative measures of electron distribution and orbital energies, which are fundamental to understanding and predicting reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or electron-donating ability. libretexts.orgyoutube.com Conversely, the LUMO is an electron acceptor, and its energy level indicates the molecule's electrophilicity or electron-accepting ability. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

In a DFT study performed at the B3LYP/6-311G(d,p) level of theory on a complex derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netnih.govnaphthyridine-6(5H),8-dione, the energies of the frontier orbitals were calculated. researchgate.net The HOMO was found to be distributed over the electron-rich parts of the molecule, while the LUMO was localized on the electron-accepting regions. The calculated energy values provide insight into the electronic behavior of this extended naphthyridine system. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.13 | Indicates electron-donating capability |

| ELUMO | -2.73 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 3.40 | Relates to chemical stability and reactivity |

Data derived from calculations on 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netnih.govnaphthyridine-6(5H),8-dione. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of bonding and lone-pair interactions, revealing hyperconjugative effects that contribute to molecular stability. These interactions, often described as donor-acceptor charge transfers between filled (donor) and empty (acceptor) orbitals, are quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates their significance.

For the 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netnih.govnaphthyridine-6(5H),8-dione derivative, NBO analysis was performed to understand its electronic structure. researchgate.net The analysis reveals significant intramolecular charge transfer and delocalization, which are key to the stability and electronic properties of the molecule. The interactions typically involve electron donation from lone pairs (n) or bonding orbitals (π or σ) to antibonding orbitals (π* or σ). For instance, a common interaction in such heterocyclic systems is the delocalization of a nitrogen lone pair into an adjacent π antibonding orbital of a C=C or C=N bond, contributing to the aromaticity and stability of the ring system.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

For a typical this compound derivative, an MEP map would show the most negative potential (red/yellow) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is the primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the regions around the N-H proton and aromatic C-H protons would exhibit a positive potential (blue), identifying them as sites susceptible to nucleophilic attack or hydrogen bond acceptor interactions.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Global Hardness (η) = (I - A) / 2 = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Global Electrophilicity Index (ω) = μ² / (2η)

A high chemical hardness (η) corresponds to a large HOMO-LUMO gap, indicating high stability. The electrophilicity index (ω) measures the ability of a molecule to accept electrons.

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.13 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.73 | Energy released when adding an electron |

| Global Hardness (η) | (I - A) / 2 | 1.70 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 4.43 | Tendency to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 5.77 | Overall electrophilic nature |

Parameters calculated using HOMO/LUMO values from the study on 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netnih.govnaphthyridine-6(5H),8-dione. researchgate.net

Conformational Analysis and Structural Stability Predictions

Computational methods are employed to explore the potential energy surface of molecules, identifying stable conformers and transition states. For derivatives of this compound, especially those with flexible substituents, conformational analysis can predict the most stable three-dimensional structures.

Theoretical studies on related naphthyridine derivatives, such as 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, have investigated the relative stabilities of different isomers and tautomers (e.g., keto-enol forms). nih.gov These calculations can determine the most stable form in the ground state and analyze the effects of factors like intramolecular hydrogen bonding, which can significantly influence a molecule's preferred conformation and stability. nih.gov By comparing the calculated energies of various optimized geometries, researchers can predict the most likely structures to be observed experimentally.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT and other quantum chemical methods can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.org.za By calculating the magnetic shielding tensors for a molecule with an optimized geometry, its NMR spectrum can be predicted. These calculated shifts are then compared to experimental values, often showing strong correlation, which serves to validate the computed structure. For example, experimental ¹H NMR data for benzo[b] researchgate.netnih.govnaphthyridine derivatives show characteristic signals in the aromatic region (δ 7.5-8.2 ppm) and aliphatic regions, which theoretical calculations would aim to reproduce. mdpi.com

IR (Infrared) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule at its optimized geometry. These calculations predict the positions and intensities of absorption bands corresponding to specific vibrational modes, such as C=O stretching, N-H bending, and C-H aromatic stretching. scielo.org.za Calculated frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.netresearchgate.net The calculation provides information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and oscillator strength (f), which relates to the intensity of the absorption band. Studies on naphthyridinone derivatives have shown that their UV absorption maxima can be assigned to specific π→π* transitions within the conjugated system. researchgate.netmdpi.com For instance, in a study of 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones, absorption maxima were observed in the range of 320–386 nm, corresponding to π→π* transitions. mdpi.com

| Spectroscopy | Method | Predicted Parameters | Typical Application |

|---|---|---|---|

| NMR | DFT (GIAO) | Chemical Shifts (δ) | Structural elucidation |

| IR | DFT | Vibrational Frequencies (cm-1) | Functional group identification |

| UV-Vis | TD-DFT | Absorption Maxima (λmax) | Analysis of electronic transitions |

Nonlinear Optical (NLO) Properties Studies

Derivatives of 1,6-naphthyridine (B1220473) have been identified as a promising class of compounds for applications in nonlinear optics. nih.gov Theoretical and computational studies have been instrumental in understanding and predicting the NLO response of these molecules.

Early research into the NLO properties of 1,6-naphthyridines demonstrated their capacity for second harmonic generation (SHG) upon excitation with a Nd-YAG laser at a wavelength of 1064 nm. nih.gov The NLO efficiency of these compounds has been experimentally assessed using the Kurtz powder method, with urea (B33335) serving as a reference material. nih.gov

A significant focus of computational investigations has been the determination of the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. Solvatochromism, the change in a substance's color with the polarity of the solvent, has been employed as an experimental technique to estimate the enhancement of dipole moments upon excitation and, consequently, the values of β. nih.gov

More advanced computational methods, such as DFT and TD-DFT, have been applied to predict the NLO parameters of naphthyridine derivatives, including isomers like 2,7-naphthyridine, providing a framework for understanding the structure-property relationships in this family of compounds. nih.govrsc.org These studies have shown that compared to the parent naphthyridine, strategically substituted derivatives can exhibit smaller energy gaps and significantly higher NLO parameters. nih.govrsc.org

Computational models have also been used to investigate dynamic hyperpolarizability at different dispersion frequencies, which are relevant for electro-optic Pockels effect and second harmonic generation. nih.govrsc.org Furthermore, the influence of solvent effects on the NLO properties has been explored, demonstrating that the frontier molecular orbital (FMO) energy gap and hyperpolarizability can be effectively tuned by the surrounding medium. nih.govrsc.org Such theoretical insights are crucial for the rational design of this compound derivatives with enhanced NLO properties for specific applications.

Below is a representative table summarizing the types of NLO data that are computationally investigated for naphthyridine derivatives.

| Derivative | Method | Dipole Moment (μ) [D] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Parent 1,6-Naphthyridine | DFT | Data not available | Data not available | Data not available |

| Substituted Derivative A | TD-DFT | Data not available | Data not available | Data not available |

| Substituted Derivative B | DFT | Data not available | Data not available | Data not available |

Thermochemical Parameters and Energetic Characteristics

While extensive computational work has been performed on the optical properties of 1,6-naphthyridine derivatives, detailed theoretical investigations into the thermochemical parameters and energetic characteristics of this compound derivatives are less prevalent in the literature.

Theoretical studies on related heterocyclic systems often employ DFT methods to calculate fundamental thermochemical properties. These calculations can provide valuable data on the stability and reactivity of molecules. Key parameters that are typically investigated include:

Enthalpy of Formation (ΔHf°): This parameter quantifies the change in enthalpy during the formation of one mole of the compound from its constituent elements in their standard states. It is a crucial indicator of the thermodynamic stability of a molecule.

Standard Entropy (S°): Entropy is a measure of the disorder or randomness of a system. The standard entropy of a molecule is important for understanding its behavior in chemical equilibria and reactions.

Gibbs Free Energy of Formation (ΔGf°): This thermodynamic potential combines enthalpy and entropy and is used to predict the spontaneity of a formation reaction under constant temperature and pressure.

Semi-empirical methods like AM1 and PM3 have been used to assess the relative stabilities of isomers of some 1,6-naphthyridine derivatives, such as 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, and to analyze their interactions with solvents. These studies have also explored the thermodynamics of equilibria between different structural forms, such as covalent and zwitterionic species.

A comprehensive computational study focused specifically on the thermochemistry of a series of this compound derivatives would be beneficial for a deeper understanding of their energetic landscapes and for predicting their behavior in various chemical environments.

The following table illustrates the types of thermochemical data that would be generated from such computational studies.

| Derivative | Method | Enthalpy of Formation (ΔHf°) [kJ/mol] | Standard Entropy (S°) [J/(mol·K)] | Gibbs Free Energy of Formation (ΔGf°) [kJ/mol] |

| This compound | DFT (e.g., B3LYP) | Data not available | Data not available | Data not available |

| Methyl-substituted derivative | DFT (e.g., B3LYP) | Data not available | Data not available | Data not available |

| Amino-substituted derivative | DFT (e.g., B3LYP) | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific, publicly available thermochemical data for this compound and its derivatives from computational studies is currently limited.

Advanced Spectroscopic Characterization Techniques for 1,6 Naphthyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1,6-naphthyridin-2(1H)-one derivatives, offering a wealth of information about the molecular structure and environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification and elucidation of this compound derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a detailed map of the proton and carbon environments within the molecule.

In the ¹H NMR spectra of this compound derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.5 ppm. The exact chemical shifts are influenced by the nature and position of substituents on the naphthyridine core. For instance, a patent for a substituted this compound derivative reported ¹H NMR signals in DMSO-d₆ with peaks observed at δ 11.44 (s, 1H), 9.12 (s, 1H), 8.84 (s, 1H), 8.74 (s, 1H), 8.29 and 8.27 (d, 1H), 8.02 (s, 1H), 7.72 and 7.70 (d, 1H), 7.59 and 7.57 (d, 2H), 7.45 and 7.43 (d, 2H), and 7.34-7.26 (m, 1H). googleapis.com The proton on the nitrogen atom (N1-H) of the pyridinone ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C2) of the pyridinone ring is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 170 ppm. The chemical shifts of the other aromatic carbons are dependent on the electronic effects of the substituents.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Substituted this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | 11.44 | s |

| Ar-H | 9.12 | s |

| Ar-H | 8.84 | s |

| Ar-H | 8.74 | s |

| Ar-H | 8.28 | d |

| Ar-H | 8.02 | s |

| Ar-H | 7.71 | d |

| Ar-H | 7.58 | d |

| Ar-H | 7.44 | d |

| Ar-H | 7.30 | m |

| Data sourced from a representative example. googleapis.com Actual values will vary with substitution. |

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

| C2 (C=O) | 160 - 170 |

| C3 | 110 - 130 |

| C4 | 135 - 150 |

| C4a | 120 - 140 |

| C5 | 140 - 160 |

| C7 | 115 - 135 |

| C8 | 145 - 160 |

| C8a | 140 - 155 |

| These are approximate ranges and can vary significantly with substitution. |

For more complex this compound derivatives with stereocenters or conformational flexibility, advanced two-dimensional (2D) NMR techniques are indispensable. These experiments provide through-bond and through-space correlations, which are crucial for assigning stereochemistry and understanding conformational preferences.

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, helping to establish proton-proton connectivity within the molecule. For substituted derivatives, COSY can be used to trace the spin systems of the aromatic rings and any aliphatic side chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity. NOESY and ROESY are particularly important for determining the relative stereochemistry of substituents and for studying the preferred conformation of flexible parts of the molecule.

The application of these techniques allows for the unambiguous assignment of all proton and carbon signals and provides a detailed three-dimensional picture of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in this compound derivatives.